molecular formula C40H53N9O11 B12593704 L-Alanyl-L-tyrosyl-L-histidyl-L-threonyl-L-phenylalanyl-L-threonyl-L-proline CAS No. 527736-58-9

L-Alanyl-L-tyrosyl-L-histidyl-L-threonyl-L-phenylalanyl-L-threonyl-L-proline

Cat. No.: B12593704
CAS No.: 527736-58-9
M. Wt: 835.9 g/mol
InChI Key: WJWQKZHCFNPIBR-IOVUFKTMSA-N
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Description

L-Alanyl-L-tyrosyl-L-histidyl-L-threonyl-L-phenylalanyl-L-threonyl-L-proline is a peptide compound composed of a sequence of amino acids. Peptides like this one are essential in various biological processes and have significant applications in scientific research, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanyl-L-tyrosyl-L-histidyl-L-threonyl-L-phenylalanyl-L-threonyl-L-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: Each amino acid is activated and coupled to the growing peptide chain.

    Deprotection: Protective groups on the amino acids are removed to allow for the next coupling reaction.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In industrial settings, the production of peptides like this compound can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, ensuring high yield and purity. Additionally, biotechnological methods involving recombinant DNA technology can be employed to produce peptides in microbial systems.

Chemical Reactions Analysis

Types of Reactions

L-Alanyl-L-tyrosyl-L-histidyl-L-threonyl-L-phenylalanyl-L-threonyl-L-proline can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids like tyrosine and histidine.

    Reduction: Reduction reactions can affect disulfide bonds if present.

    Substitution: Amino acid residues can be substituted to alter the peptide’s properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, iodine.

    Reducing Agents: Dithiothreitol (DTT), beta-mercaptoethanol.

    Substitution Reagents: Various amino acid derivatives.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine, while reduction can break disulfide bonds, leading to linear peptides.

Scientific Research Applications

L-Alanyl-L-tyrosyl-L-histidyl-L-threonyl-L-phenylalanyl-L-threonyl-L-proline has diverse applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its role in cellular processes and signaling pathways.

    Medicine: Potential therapeutic applications due to its bioactivity.

    Industry: Utilized in the development of peptide-based materials and products.

Mechanism of Action

The mechanism of action of L-Alanyl-L-tyrosyl-L-histidyl-L-threonyl-L-phenylalanyl-L-threonyl-L-proline involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and influencing biological processes. For example, it may interact with cell surface receptors to trigger intracellular signaling cascades.

Comparison with Similar Compounds

Similar Compounds

  • L-Alanyl-L-tyrosine
  • L-Alanyl-L-glutamine
  • L-Alanyl-L-histidine

Uniqueness

L-Alanyl-L-tyrosyl-L-histidyl-L-threonyl-L-phenylalanyl-L-threonyl-L-proline is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. Compared to similar compounds, it may exhibit different bioactivities, stability, and solubility, making it suitable for specific applications in research and industry.

Properties

CAS No.

527736-58-9

Molecular Formula

C40H53N9O11

Molecular Weight

835.9 g/mol

IUPAC Name

(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C40H53N9O11/c1-21(41)34(53)44-28(17-25-11-13-27(52)14-12-25)35(54)45-30(18-26-19-42-20-43-26)37(56)47-32(22(2)50)38(57)46-29(16-24-8-5-4-6-9-24)36(55)48-33(23(3)51)39(58)49-15-7-10-31(49)40(59)60/h4-6,8-9,11-14,19-23,28-33,50-52H,7,10,15-18,41H2,1-3H3,(H,42,43)(H,44,53)(H,45,54)(H,46,57)(H,47,56)(H,48,55)(H,59,60)/t21-,22+,23+,28-,29-,30-,31-,32-,33-/m0/s1

InChI Key

WJWQKZHCFNPIBR-IOVUFKTMSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C)N)O

Canonical SMILES

CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)N2CCCC2C(=O)O)NC(=O)C(CC3=CN=CN3)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C)N)O

Origin of Product

United States

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